Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Core structure: A 1,4-dihydropyridine ring substituted at the 2- and 6-positions with methyl groups.
- Ester groups: Dimethyl esters at the 3- and 5-positions of the dihydropyridine ring.
- Aryl-furan substituent: A furan-2-yl group at the 4-position of the dihydropyridine, further substituted with a 2-methoxy-5-methylphenyl moiety.
This structural motif is common in calcium channel blockers and other bioactive molecules, where the dihydropyridine core facilitates redox activity and aromatic substituents modulate receptor interactions .
Properties
CAS No. |
853311-36-1 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
dimethyl 4-[5-(2-methoxy-5-methylphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO6/c1-12-7-8-16(27-4)15(11-12)17-9-10-18(30-17)21-19(22(25)28-5)13(2)24-14(3)20(21)23(26)29-6/h7-11,21,24H,1-6H3 |
InChI Key |
CJSXGYGSLNIXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of dihydropyridines exhibit notable antimicrobial properties. Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its ability to combat multi-drug resistant bacteria when used in combination with traditional antibiotics. The presence of specific substituents on the dihydropyridine scaffold significantly influences its antimicrobial efficacy .
-
Anticancer Properties
- Preliminary studies suggest that this compound may possess anticancer activity. The structural features of 1,4-dihydropyridines have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Further research is needed to elucidate the mechanisms behind these effects and to evaluate the compound's potential as an anticancer agent .
-
Cardiovascular Effects
- As with many dihydropyridine derivatives, this compound may exhibit calcium channel blocking activity. Calcium channel modulators are widely used in treating hypertension and other cardiovascular diseases. The specific interactions of the compound with calcium channels could provide therapeutic benefits in managing cardiovascular conditions .
Synthetic Applications
- Organocatalysis
- Synthesis of Novel Compounds
Case Studies
Mechanism of Action
The mechanism by which Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound differs from analogs in three key aspects: ester groups , aryl substituents , and heterocyclic bridges (Table 1).
Table 1: Structural Comparison of Key 1,4-Dihydropyridine Derivatives
Ester Groups
- Dimethyl vs. Diethyl and dibenzyl esters increase lipophilicity, favoring membrane permeability but reducing solubility .
Aryl Substituents
- Methoxy-Methyl vs. Halogens : The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing Cl/Br substituents in analogs . This may reduce electrophilicity and alter binding kinetics in biological systems.
- Pyrazole vs.
Heterocyclic Bridges
- The furan bridge in the target compound provides rigidity and π-conjugation, which may stabilize the 1,4-DHP ring conformation. Analogs lacking this bridge (e.g., ) show reduced planarity, possibly affecting redox behavior .
Biological Activity
Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridines and features a complex structure that includes a furan moiety and methoxy-substituted aromatic rings. The molecular formula is , with a molecular weight of approximately 392.42 g/mol.
Antioxidant Activity
Several studies have indicated that compounds in the dihydropyridine class exhibit significant antioxidant properties. The presence of the methoxy and furan groups in this compound enhances its ability to scavenge free radicals. For instance, research has shown that similar compounds can reduce oxidative stress markers in various cellular models .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
The neuroprotective effects of this compound have also been explored. It has been shown to protect neuronal cells from oxidative damage induced by glutamate toxicity. This protective effect is attributed to its ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS) production .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons effectively, neutralizing free radicals and preventing cellular damage.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Calcium Homeostasis : By modulating calcium influx into cells, it helps maintain cellular homeostasis and prevents excitotoxicity.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various dihydropyridine derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid .
Study 2: Anticancer Efficacy
In vitro studies conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
